molecular formula C12H16BrNO B291592 4-bromo-N-(pentan-2-yl)benzamide

4-bromo-N-(pentan-2-yl)benzamide

Cat. No.: B291592
M. Wt: 270.17 g/mol
InChI Key: TYIWZWIUYVNNOL-UHFFFAOYSA-N
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Description

4-Bromo-N-(pentan-2-yl)benzamide is a brominated benzamide derivative characterized by a pentan-2-yl (secondary amyl) group attached to the benzamide nitrogen. The compound’s structure combines a bromine-substituted aromatic ring with a branched aliphatic chain, influencing its physicochemical properties, such as solubility, crystallinity, and reactivity. This molecule is synthesized via condensation of 4-bromobenzoyl chloride with pentan-2-amine, typically in polar aprotic solvents like acetonitrile under reflux conditions . Its structural features make it a candidate for coordination chemistry (e.g., metal complex formation) and pharmacological applications, though specific biological data for this derivative remain less explored compared to analogs .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-bromo-N-pentan-2-ylbenzamide

InChI

InChI=1S/C12H16BrNO/c1-3-4-9(2)14-12(15)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

TYIWZWIUYVNNOL-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4-Bromo-N-(2-nitrophenyl)benzamide) reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions. Methoxy groups (electron-donating) in the 3,5-dimethoxyphenyl analog increase solubility in polar solvents .
Spectroscopic and Crystallographic Comparisons

Table 2: Spectroscopic Data Comparison

Compound Name FT-IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference ID
4-Bromo-N-(pentan-2-yl)benzamide C=O (1680), N-H (3280) 1.2–1.6 (m, pentan-2-yl CH₂/CH₃) 165.5 (C=O), 40.2 (N-CH)
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide C=O (1670), OCH₃ (2830) 3.7 (s, -OCH₃), 6.3–7.6 (Ar-H) 161.1 (C=O), 55.5 (-OCH₃)
4-Bromo-N-(2-nitrophenyl)benzamide C=O (1690), NO₂ (1520, 1345) 7.8–8.2 (Ar-H near NO₂) 165.8 (C=O), 148.2 (NO₂)

Crystallographic Insights :

  • The 2-nitrophenyl derivative crystallizes with two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds (N-H···O) and π-π stacking between nitro and bromophenyl groups .
  • Aliphatic chains (e.g., pentan-2-yl) often lead to less dense crystal packing compared to planar aromatic substituents, as seen in the higher thermal motion parameters for such derivatives .

Pharmacological Activity :

  • 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives exhibit FGFR1 inhibitory activity (IC₅₀ ~ 0.5 μM), attributed to methoxy groups enhancing binding affinity .
  • This compound lacks detailed biological data but is hypothesized to have moderate bioavailability due to its lipophilic alkyl chain .

Thermal Stability :

  • Metal complexes (e.g., Ni(II) with carbamothioyl derivatives) demonstrate higher thermal stability (>250°C) compared to non-coordinated benzamides (<200°C) .

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